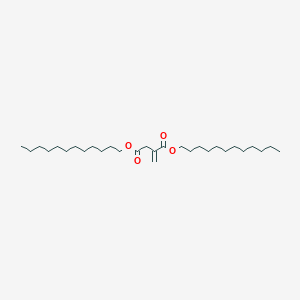
1-(2-Chloro-2-phenylethyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-2-phenylethyl)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chloro-phenylethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-2-phenylethyl)-4-nitrobenzene typically involves the nitration of 1-(2-Chloro-2-phenylethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-2-phenylethyl)-4-nitrobenzene can undergo various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Conditions: The reaction is typically carried out under mild pressure and temperature conditions.
Products: The nitro group is reduced to an amino group, resulting in the formation of 1-(2-Chloro-2-phenylethyl)-4-aminobenzene.
-
Substitution
Reagents: Nucleophiles such as sodium methoxide (NaOCH₃).
Conditions: The reaction is carried out in a suitable solvent like methanol.
Products: The chloro group can be substituted by the nucleophile, forming 1-(2-Methoxy-2-phenylethyl)-4-nitrobenzene.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium can oxidize the phenylethyl group to a carboxylic acid.
Reduction: Sodium borohydride (NaBH₄) can be used for selective reduction of the nitro group under mild conditions.
Applications De Recherche Scientifique
1-(2-Chloro-2-phenylethyl)-4-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-2-phenylethyl)-4-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloro-2-phenylethyl)-4-aminobenzene: This compound is similar but has an amino group instead of a nitro group, leading to different reactivity and applications.
1-(2-Methoxy-2-phenylethyl)-4-nitrobenzene:
Uniqueness
1-(2-Chloro-2-phenylethyl)-4-nitrobenzene is unique due to the presence of both a nitro group and a chloro-phenylethyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
4781-42-4 |
|---|---|
Formule moléculaire |
C14H12ClNO2 |
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
1-(2-chloro-2-phenylethyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO2/c15-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)16(17)18/h1-9,14H,10H2 |
Clé InChI |
YUUIMRUHIPDWSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


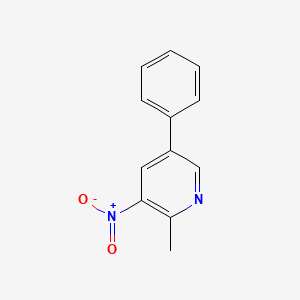
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)



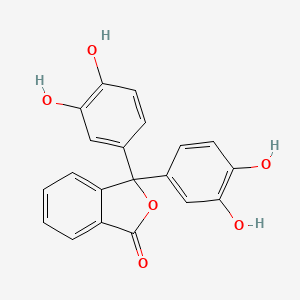
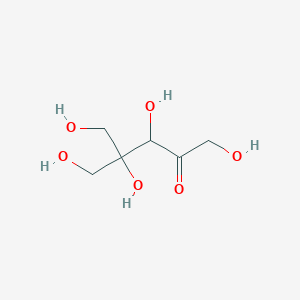

![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)
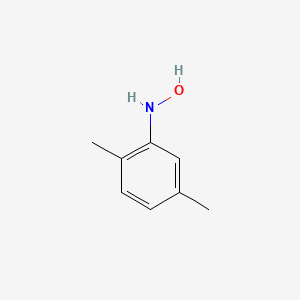
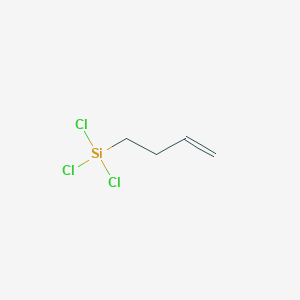
![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)

